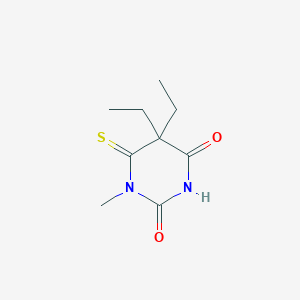
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione, also known as Metolachlor, is a widely used herbicide in agriculture. It belongs to the chloroacetanilide family and is used to control annual grasses and broadleaf weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is a pre-emergent herbicide that inhibits the growth of weeds by interfering with the biosynthesis of fatty acids in the plant.
Wirkmechanismus
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione inhibits the biosynthesis of fatty acids in plants by inhibiting the enzyme acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the biosynthesis of fatty acids, and its inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid synthesis.
Biochemische Und Physiologische Effekte
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and can persist in the environment for a long time. 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can also cause skin irritation and eye damage in humans.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its low toxicity to mammals makes it a useful tool for studying the effects of herbicides on the environment. However, its persistence in the environment and potential toxicity to aquatic organisms limit its use in certain experiments.
Zukünftige Richtungen
1. Investigating the potential use of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione in the treatment of cancer and other diseases.
2. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on soil microorganisms and the soil ecosystem.
3. Developing new formulations of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione that are more environmentally friendly.
4. Investigating the potential of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione as a tool for studying the biosynthesis of fatty acids in plants.
5. Studying the effects of 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione on non-target organisms in the environment.
Synthesemethoden
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can be synthesized by reacting 2-ethyl-6-methylpyridine with thionyl chloride to form 2-ethyl-6-methylpyridine-3-thionyl chloride. This intermediate is then reacted with ethyl oxalyl chloride to form 5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione.
Wissenschaftliche Forschungsanwendungen
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione has been extensively studied for its herbicidal activity and its effects on the environment. It has also been investigated for its potential use in the treatment of cancer and other diseases. Studies have shown that 5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Eigenschaften
CAS-Nummer |
60023-99-6 |
|---|---|
Produktname |
5,5-Diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
5,5-diethyl-1-methyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O2S/c1-4-9(5-2)6(12)10-8(13)11(3)7(9)14/h4-5H2,1-3H3,(H,10,12,13) |
InChI-Schlüssel |
YLNGDSWSXGRCSU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=S)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



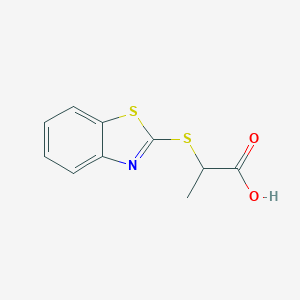
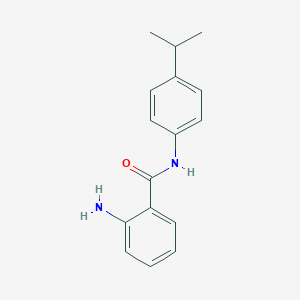
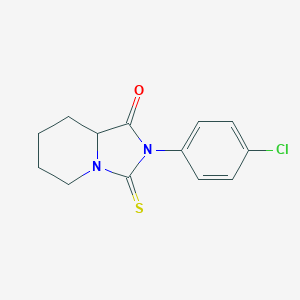
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

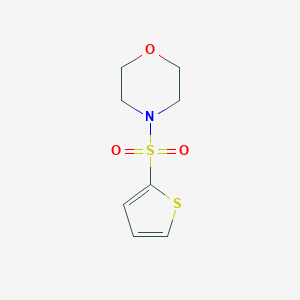

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)
![6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186847.png)
![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)


